
4-(2,5-Difluorobenzoyl)pyridin
Übersicht
Beschreibung
4-(2,5-Difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a pyridine ring substituted with a 2,5-difluorobenzoyl group
Wissenschaftliche Forschungsanwendungen
4-(2,5-Difluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-(2,5-Difluorobenzoyl)pyridine might interact with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may influence a variety of biochemical pathways.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique molecular and cellular effects, given the unique properties of fluorinated compounds .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature and the presence of other chemical groups .
Vorbereitungsmethoden
The synthesis of 4-(2,5-Difluorobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach utilizes the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions. Industrial production methods often involve the use of commercial manganese dioxide for the aromatization of 4-substituted-1,4-dihydropyridines under microwave irradiation .
Analyse Chemischer Reaktionen
4-(2,5-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes boron reagents.
Vergleich Mit ähnlichen Verbindungen
4-(2,5-Difluorobenzoyl)pyridine can be compared with other similar compounds, such as:
4-(2,4-Difluorobenzoyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
2,6-Difluoropyridine: Another fluorinated pyridine with distinct properties and uses.
The uniqueness of 4-(2,5-Difluorobenzoyl)pyridine lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICHYIROXZUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
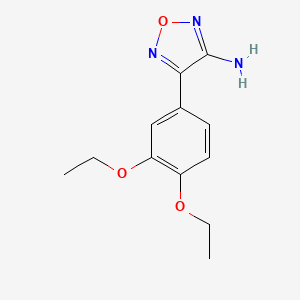

![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2363548.png)
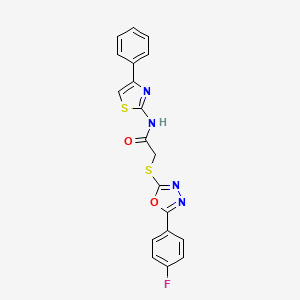
![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
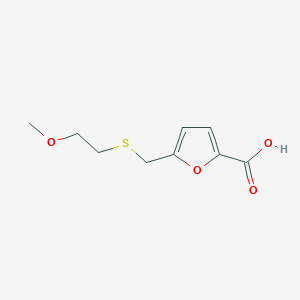
![N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

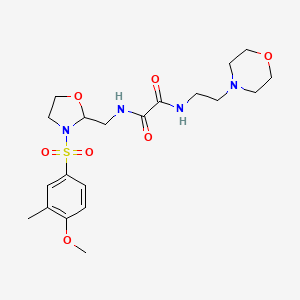

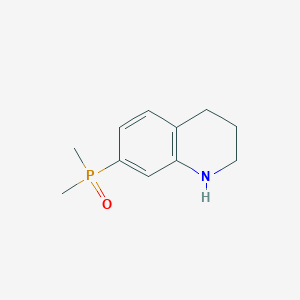
![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
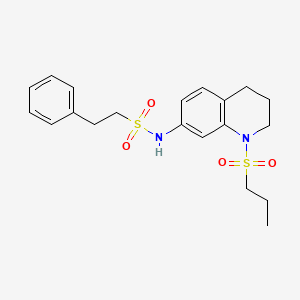
![N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2363567.png)
